molecular formula C15H11BrN2O2S B13673679 Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate

Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate

Cat. No.: B13673679
M. Wt: 363.2 g/mol
InChI Key: XIHRDVCCJSARNZ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate is a hybrid heterocyclic compound combining a brominated quinoline moiety with a thiazole-4-carboxylate ester. This structural architecture confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. The quinoline ring contributes to π-π stacking interactions and metal coordination capabilities, while the thiazole-4-carboxylate ester enhances solubility and bioavailability . The bromine atom at the quinoline’s 5-position introduces steric and electronic effects that modulate reactivity and binding affinity to biological targets, such as enzymes or receptors involved in antimicrobial and anticancer pathways .

Properties

Molecular Formula

C15H11BrN2O2S

Molecular Weight

363.2 g/mol

IUPAC Name

ethyl 2-(5-bromoquinolin-8-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H11BrN2O2S/c1-2-20-15(19)12-8-21-14(18-12)10-5-6-11(16)9-4-3-7-17-13(9)10/h3-8H,2H2,1H3

InChI Key

XIHRDVCCJSARNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C3C(=C(C=C2)Br)C=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate typically involves the condensation of 5-bromoquinoline-8-carbaldehyde with thiazole-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes alkaline hydrolysis to form the corresponding carboxylic acid, which can be further functionalized:

R-COOEtNaOHR-COOH+EtOH\text{R-COOEt} \xrightarrow{\text{NaOH}} \text{R-COOH} + \text{EtOH}

Conditions : 1M NaOH, 60°C, 4 hours.

Bromine Substitution

The bromine atom at the quinoline C5 position participates in nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-couplings:

Reaction TypeConditionsProductYield (%)
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3, DMFAryl/heteroaryl derivatives65–78
Buchwald-Hartwig AminationPd2_2(dba)3_3, Xantphos, DIPEAAmino-substituted quinoline72
Ullmann CouplingCuI, L-proline, DMSOThioether-linked analogs58

Data compiled from .

Radical Pathways in Bromination

Decarboxylative bromination involves homolytic cleavage of acyl hypobromites (RCO-OBr\text{RCO-OBr}), generating acyloxy radicals (RCO-O\text{RCO-O}^\bullet) that decompose to alkyl radicals (R\text{R}^\bullet). Subsequent halogen abstraction from Br2\text{Br}_2 yields the brominated product .

Cyclization Mechanism

The formation of the thiazole ring proceeds via:

  • Deprotonation of ethyl isocyanoacetate by DBU to form an anion.

  • Nucleophilic attack on α-oxodithioester.

  • Elimination of methanethiolate and cyclization to form the thiazole core .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C, with optimal reactions conducted below 100°C.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cross-coupling efficiency, while EtOH favors cyclization .

Scientific Research Applications

Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline and thiazole moieties can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Thiazole Hybrids

Compounds sharing the quinoline-thiazole core but differing in substituents or functional groups exhibit distinct biological and chemical behaviors.

Compound Name Key Structural Differences Biological Activity Reference Data
Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate Bromine at quinoline-5, ethyl ester at thiazole-4 Antimicrobial, anticancer (IC₅₀ ~7–15 µM)
Ethyl 4-bromo-8-fluoroquinoline-2-carboxylate Fluorine at quinoline-8, bromine at position 4 Enhanced metabolic stability, antiviral
2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic acid Carboxylic acid instead of ethyl ester Higher polarity, reduced membrane permeability

Analysis :

  • Halogen Substitution: The bromine at quinoline-5 in the target compound enhances electrophilicity and binding to hydrophobic enzyme pockets compared to fluorine-substituted analogs, which prioritize metabolic stability .
  • Ester vs. Carboxylic Acid : The ethyl ester group improves lipophilicity and oral bioavailability relative to the carboxylic acid derivative, which is more polar and less suited for passive diffusion across cell membranes .
Thiazole-Carboxylate Derivatives

Variations in the thiazole ring’s substituents significantly influence activity.

Compound Name Substituents on Thiazole Key Properties
Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate 4-Nitrophenyl at thiazole-2 Strong electron-withdrawing effects; used in photodynamic therapy
Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate Hydroxymethyl at thiazole-2 Enhanced solubility; precursor for Schiff bases
Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate 4-Bromophenyl at thiazole-2 Antifungal activity (MIC ~2 µg/mL)

Analysis :

  • Electron-Withdrawing Groups: The 4-nitrophenyl group in Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate increases oxidative reactivity, making it suitable for light-activated applications, unlike the bromoquinoline hybrid’s focus on receptor binding .
  • Bioactive Substituents: The 4-bromophenyl group in Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate aligns with antifungal activity, whereas the bromoquinoline hybrid’s activity is broader (antimicrobial and anticancer) due to dual-ring synergy .
Halogenated Heterocycles

Halogen position and type alter pharmacological profiles.

Compound Name Halogen Configuration Key Findings
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate Br at 6, Cl at 4, F at 7 Multi-target kinase inhibition (IC₅₀ <5 µM)
Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate Br at phenyl-5, methyl at phenyl-2 Anti-inflammatory (COX-2 inhibition ~80%)

Analysis :

  • Multi-Halogen Effects: The tri-halogenated quinoline derivative shows potent kinase inhibition due to synergistic steric and electronic effects, whereas the target compound’s single bromine prioritizes selectivity for microbial targets .
  • Methyl-Bromine Synergy: The 2-methyl-5-bromo substitution in Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate optimizes COX-2 binding, a feature absent in the quinoline-thiazole hybrid .

Biological Activity

Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring fused with a quinoline moiety, which is known to enhance its biological activity. The presence of the bromine atom on the quinoline ring is crucial for its interaction with biological targets.

Chemical Structure

C13H10BrN3O2S\text{C}_{13}\text{H}_{10}\text{BrN}_3\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that compounds containing thiazole and quinoline derivatives exhibit potent antimicrobial properties. A study demonstrated that this compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)Target Bacteria
This compound15Staphylococcus aureus
This compound25Escherichia coli

These findings suggest that the compound's structural features contribute to its efficacy against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays on cancer cell lines, such as HeLa and MCF-7, revealed that this compound induces apoptosis through the activation of caspase pathways. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Mechanism of Action
HeLa12Caspase activation
MCF-710Induction of apoptosis

These results indicate that the compound may serve as a lead structure for developing novel anticancer agents .

Antiviral Activity

The antiviral properties of this compound have also garnered attention. A study focusing on its effect against influenza viruses showed promising results, with an inhibition rate of viral replication at concentrations as low as 20 µM. Notably, the compound's lipophilicity enhances its ability to penetrate viral membranes, facilitating its antiviral action.

Case Studies

  • Study on Antimicrobial Properties : A comprehensive evaluation of various thiazole derivatives highlighted that this compound exhibited superior antibacterial activity compared to standard antibiotics, suggesting its potential as a new therapeutic agent .
  • Anticancer Research : In a recent study, the compound was tested against multiple cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells. This selectivity is critical for minimizing side effects in potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate, and how are intermediates characterized?

  • Methodology :

  • Stepwise Synthesis : Analogous to tert-butyl thiazole carboxylate derivatives (), the compound can be synthesized via sequential coupling of bromoquinoline and thiazole carboxylate precursors. A typical route involves:

Quinoline Bromination : Introducing bromine at the 5-position of quinoline using NBS or Br₂ in DMF .

Thiazole Formation : Cyclization of thiourea derivatives with α-bromo esters under basic conditions (e.g., K₂CO₃/EtOH) to form the thiazole ring .

Esterification : Coupling the brominated quinoline with the thiazole carboxylate using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

  • Characterization : Post-synthesis, intermediates are analyzed via 1H^1H/13C^{13}C-NMR, HRMS, and HPLC purity checks (≥95%). For example, tert-butyl intermediates in were confirmed by 1H^1H-NMR (δ 1.45 ppm for tert-butyl) and IR (C=O stretch at 1720 cm⁻¹) .

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • Key Techniques :

  • NMR : 1H^1H-NMR identifies proton environments (e.g., quinoline aromatic protons at δ 8.5–9.0 ppm, thiazole protons at δ 7.2–7.5 ppm). 13C^{13}C-NMR confirms carbonyl (C=O at ~165 ppm) and bromine-substituted carbons .
  • Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₂BrN₃O₂S: calc. 386.98, found 386.97) .
  • X-ray Crystallography : For unambiguous confirmation, single crystals are grown via vapor diffusion (e.g., EtOH/water) and analyzed using SHELX programs .

Advanced Research Questions

Q. How can researchers optimize low yields in Pd-catalyzed coupling steps during synthesis?

  • Troubleshooting :

  • Catalyst Screening : Use Pd(PPh₃)₄ or XPhos Pd G3 for improved coupling efficiency, as seen in thiazole-vinylpyridine syntheses ().
  • Solvent/Base Optimization : Replace polar aprotic solvents (DMF) with toluene or THF. Additives like Cs₂CO₃ enhance reactivity in Suzuki-Miyaura reactions .
  • Purification : Employ silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC to isolate pure product from side reactions (e.g., debromination) .

Q. How to resolve contradictions in reported biological activity data (e.g., antitumor vs. neuroprotective effects)?

  • Strategies :

  • Dose-Response Studies : Test compound across a wide concentration range (nM–µM) to identify IC₅₀ values. For example, ethyl 2-substituted thiazole-4-carboxylates showed IC₅₀ < 10 µM against leukemia cells ().
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm molecular targets (e.g., DNA binding vs. kinase inhibition).
  • Data Reprodubility : Cross-validate in multiple cell lines (e.g., RPMI-8226 vs. HeLa) and animal models .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Challenges & Solutions :

  • Disorder in Thiazole Moiety : Common due to rotational flexibility. Apply SHELXL restraints (e.g., DFIX, FLAT) to refine bond lengths/angles .
  • Weak Diffraction : Improve crystal quality using microseeding or cryoprotection (e.g., glycerol).
  • Twinned Data : Use TWINLAW in SHELXL to deconvolute overlapping reflections ( ).

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